molecular formula C12H11NOS B14405573 6-Ethyl-2-phenyl-4H-1,3-thiazin-4-one CAS No. 88136-76-9

6-Ethyl-2-phenyl-4H-1,3-thiazin-4-one

Cat. No.: B14405573
CAS No.: 88136-76-9
M. Wt: 217.29 g/mol
InChI Key: QDBIUBAAMKTTQS-UHFFFAOYSA-N
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Description

6-Ethyl-2-phenyl-4H-1,3-thiazin-4-one is a heterocyclic compound that belongs to the thiazine family. Thiazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science. The structure of this compound consists of a thiazine ring with an ethyl group at the 6th position and a phenyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-phenyl-4H-1,3-thiazin-4-one can be achieved through several methods. One common method involves the cyclization of an imine with a thiocarboxylic acid. This reaction typically requires the use of a catalyst and specific reaction conditions to ensure the formation of the thiazine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Green synthesis methods, such as microwave irradiation and solvent-free conditions, are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-phenyl-4H-1,3-thiazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazine ring .

Mechanism of Action

The mechanism of action of 6-Ethyl-2-phenyl-4H-1,3-thiazin-4-one involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is relevant in the treatment of neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-2-phenyl-4H-1,3-thiazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

88136-76-9

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

6-ethyl-2-phenyl-1,3-thiazin-4-one

InChI

InChI=1S/C12H11NOS/c1-2-10-8-11(14)13-12(15-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3

InChI Key

QDBIUBAAMKTTQS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N=C(S1)C2=CC=CC=C2

Origin of Product

United States

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